molecular formula C11H11Cl2N3O2 B1410613 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride CAS No. 1432754-41-0

6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride

Cat. No. B1410613
CAS RN: 1432754-41-0
M. Wt: 288.13 g/mol
InChI Key: ROVKYSLUEXGQRF-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride (6-PA) is an important organic compound that has been widely used in a variety of scientific research applications. 6-PA is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is known for its ability to form strong hydrogen bonds and serve as a ligand for many metals. 6-PA is a strong acid, and its dihydrochloride form is highly soluble in water, making it an ideal compound for use in aqueous solutions.

Scientific Research Applications

Reactivity in Coordination Polymers

6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride demonstrates interesting reactivity in the formation of coordination polymers. For instance, Pyridine-2,4,6-tricarboxylic acid, a structurally related compound, reacts with Zn(II) salts to form various coordination polymers and metallomacrocycles, depending on the presence or absence of additional pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).

Synthesis and Catalytic Activity

The compound and its derivatives have been studied for their potential in catalytic activities. For example, substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, structurally similar to the compound , have shown the ability to form stable complexes with Cu(II) ions, which have been utilized as catalysts in addition reactions (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).

Involvement in Synthetic Chemistry

This compound plays a role in various synthetic pathways. For example, research has explored its use in the synthesis of new pyridine derivatives, which have potential applications in antibacterial and antifungal activities (Patel & Agravat, 2007). Another study utilized pyridine 3-carboxillic acid, a related compound, in the synthesis of nicotinic acid hydrazide derivatives with antimycobacterial activity (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).

Application in Molecular Docking and Screening

The compound has been involved in molecular docking studies, which are essential in drug discovery and development. For instance, 1H-indole-3-carboxylic acid pyridine-3-ylamides, structurally similar compounds, were synthesized and found to show high affinity and selectivity for the 5-HT(2C) receptor, indicating potential for therapeutic applications (Park, Kim, Park, Park, & Seong, 2008).

properties

IUPAC Name

6-(pyridin-3-ylamino)pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2.2ClH/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8;;/h1-7H,(H,13,14)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKYSLUEXGQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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